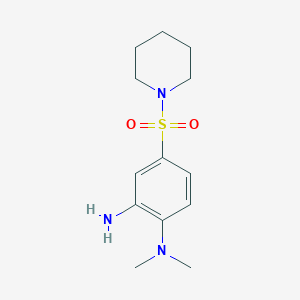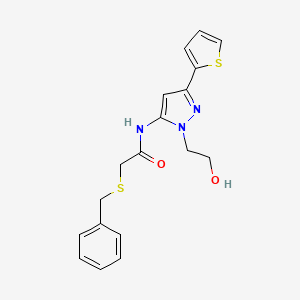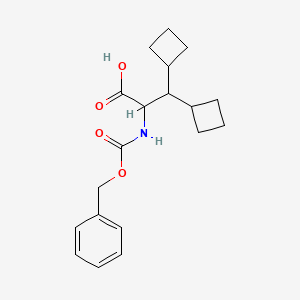
N-(isoxazol-3-yl)-2-(2-methoxyethoxy)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the reaction of isonicotinoyl isothiocyanate with other reagents. For example, one compound was synthesized from isonicotinoyl isothiocyanate and 4-aminoantipyrine in acetonitrile solution . Another synthesis pathway involved the reaction of a schiff base (Isoniazid and 2-hydroxy benzaldehyde) with mercaptoacetic acid to produce N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives . These methods suggest that the synthesis of N-(isoxazol-3-yl)-2-(2-methoxyethoxy)isonicotinamide might also involve multi-step reactions with specific reagents to introduce the isoxazol and methoxyethoxy groups to the isonicotinamide core.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and MS . These techniques allow for the determination of the chemical structure and the identification of functional groups present in the molecule. The structure-activity relationship (SAR) analysis of N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives revealed that the isonicotinoyl moiety significantly influences the biological activity of these compounds .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving this compound. However, the related compounds have been evaluated for their biological activities, such as antibacterial activity against Staphylococcus aureus and Escherichia coli , and as inhibitors of xanthine oxidase . These activities suggest that the isonicotinamide derivatives can participate in biochemical interactions and may act as ligands for enzymes or receptors.
Physical and Chemical Properties Analysis
The physical parameters of the synthesized compounds are examined to understand their stability and suitability for further applications . The antibacterial activity of the synthesized compounds indicates that they have the potential to interact with biological systems, which is an important aspect of their chemical properties . The potency of the isonicotinamide derivatives as xanthine oxidase inhibitors, with IC50 values provided, demonstrates their chemical reactivity and potential therapeutic applications .
特性
IUPAC Name |
2-(2-methoxyethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-17-6-7-18-11-8-9(2-4-13-11)12(16)14-10-3-5-19-15-10/h2-5,8H,6-7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHAILKJBBXKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B3002482.png)
![N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3002484.png)
![Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B3002485.png)


![N-(3-chlorophenyl)-2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B3002488.png)
![ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3002489.png)
![2-(2,4-dichlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B3002490.png)
![(E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3002493.png)


![3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002497.png)
